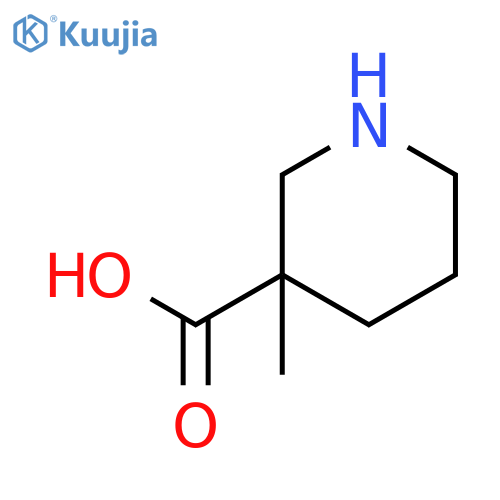Cas no 116140-49-9 (3-Methylpiperidine-3-carboxylic acid)

116140-49-9 structure
商品名:3-Methylpiperidine-3-carboxylic acid
CAS番号:116140-49-9
MF:C7H13NO2
メガワット:143.183622121811
MDL:MFCD12024776
CID:1015652
PubChem ID:18419695
3-Methylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Methylpiperidine-3-carboxylic acid
- 3-methyl-3-Piperidinecarboxylic acid
- 3-METHYL-3-PIPERIDINECARBOXYLIC ACID HCl
- 3-METHYL-3-PIPERIDINECARBOXYLIC ACID XHCL
- AS-34338
- 3-Piperidinecarboxylic acid, 3-methyl-
- SCHEMBL1131765
- A893610
- Methylhexahydronikotinsaure
- 3-Methylpiperidine-3-carboxylicacid
- CS-0051240
- EN300-68605
- MFCD12024776
- DB-324595
- DB-307365
- 116140-49-9
- PB15028
- DTXSID30593596
- AMY33753
- DEMOKNSWMVAJPZ-UHFFFAOYSA-N
- AKOS012433418
- 3-Methylpiperidine-3-carboxylic acid, AldrichCPR
- 3-Methyl-piperidine-3-carboxylic acid
-
- MDL: MFCD12024776
- インチ: InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)
- InChIKey: DEMOKNSWMVAJPZ-UHFFFAOYSA-N
- ほほえんだ: CC1(CCCNC1)C(O)=O
計算された属性
- せいみつぶんしりょう: 143.094628657g/mol
- どういたいしつりょう: 143.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): -2.1
3-Methylpiperidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-68605-0.5g |
3-methylpiperidine-3-carboxylic acid |
116140-49-9 | 0.5g |
$70.0 | 2023-02-13 | ||
| Enamine | EN300-68605-2.5g |
3-methylpiperidine-3-carboxylic acid |
116140-49-9 | 2.5g |
$135.0 | 2023-02-13 | ||
| Enamine | EN300-68605-0.1g |
3-methylpiperidine-3-carboxylic acid |
116140-49-9 | 0.1g |
$65.0 | 2023-02-13 | ||
| Enamine | EN300-68605-0.25g |
3-methylpiperidine-3-carboxylic acid |
116140-49-9 | 0.25g |
$67.0 | 2023-02-13 | ||
| Enamine | EN300-68605-1.0g |
3-methylpiperidine-3-carboxylic acid |
116140-49-9 | 1g |
$0.0 | 2023-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121880-50mg |
3-Methylpiperidine-3-carboxylic acid |
116140-49-9 | 97% | 50mg |
¥1450.00 | 2024-08-09 | |
| Chemenu | CM105871-1g |
3-methylpiperidine-3-carboxylic acid |
116140-49-9 | 97% | 1g |
$147 | 2023-03-07 | |
| TRC | M725793-10mg |
3-Methylpiperidine-3-carboxylic Acid |
116140-49-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| Chemenu | CM105871-10g |
3-methylpiperidine-3-carboxylic acid |
116140-49-9 | 97% | 10g |
$506 | 2021-08-06 | |
| TRC | M725793-100mg |
3-Methylpiperidine-3-carboxylic Acid |
116140-49-9 | 100mg |
$ 135.00 | 2022-06-03 |
3-Methylpiperidine-3-carboxylic acid 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
116140-49-9 (3-Methylpiperidine-3-carboxylic acid) 関連製品
- 77974-81-3(Azepane-3-carboxylic Acid)
- 75208-40-1(1-azabicyclo[2.2.2]octane-3-carboxylic acid)
- 59045-82-8((3S)-piperidine-3-carboxylic acid)
- 876367-84-9((3R,5S)-piperidine-3,5-dicarboxylic acid)
- 498-95-3(piperidine-3-carboxylic acid)
- 25137-00-2((3R)-piperidine-3-carboxylic acid)
- 261896-35-9(4,4-Dimethylpyrrolidine-3-carboxylic Acid)
- 861071-98-9(1-Ethyl-piperidine-3-carboxylic acid)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:116140-49-9)3-Methylpiperidine-3-carboxylic acid

清らかである:99%
はかる:25g
価格 ($):1498.0